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5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid

albumin binding hydrogen-bond donor anthranilic acid sulfonamide

5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid (C₁₅H₁₅NO₄S, MW 305.4 g/mol) is an N-methylated anthranilic acid sulfonamide belonging to the organic class of sulfanilides, structurally defined by a benzoic acid core bearing a methyl(phenylsulfonyl)amino substituent at the 2-position and a methyl group at the 5-position. This scaffold emerged from Abbott Laboratories' discovery program targeting methionine aminopeptidase-2 (MetAP2), a metalloenzyme implicated in angiogenesis and tumor growth.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
Cat. No. B4967060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C15H15NO4S/c1-11-8-9-14(13(10-11)15(17)18)16(2)21(19,20)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,17,18)
InChIKeyLPWIHLHQAIDQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic Acid – Chemical Identity and Anthranilic Acid Sulfonamide Class Overview


5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic acid (C₁₅H₁₅NO₄S, MW 305.4 g/mol) is an N-methylated anthranilic acid sulfonamide belonging to the organic class of sulfanilides, structurally defined by a benzoic acid core bearing a methyl(phenylsulfonyl)amino substituent at the 2-position and a methyl group at the 5-position [1]. This scaffold emerged from Abbott Laboratories' discovery program targeting methionine aminopeptidase-2 (MetAP2), a metalloenzyme implicated in angiogenesis and tumor growth [2]. Early anthranilic acid sulfonamides such as A-193400 (MetAP2 IC₅₀ = 13 µM) and A-444148 (MetAP2 IC₅₀ = 1.3 µM) demonstrated micromolar affinity but suffered from extensive human serum albumin (HSA) binding (>99.7% protein bound) that limited cellular activity [2][3]. The N-methyl group present in the target compound eliminates one hydrogen-bond donor relative to the NH-sulfonamide analogs, a modification known to influence both target potency and albumin binding within this chemotype [2].

Why 5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic Acid Cannot Be Generically Substituted with In-Class Anthranilic Acid Sulfonamides


Anthranilic acid sulfonamides exhibit extreme sensitivity to subtle structural modifications, making generic interchange unreliable. The N-methylation status directly governs the hydrogen-bond donor count, which has been shown to control HSA binding and the resulting shift between biochemical and cellular potency [1]. In the Abbott series, the shift from NH-sulfonamide (2 HBD) to N-methyl (1 HBD) altered logD and plasma protein binding, which in turn dictated whether a compound maintained activity in HT-1080 proliferation assays (EC₅₀) in the presence of 40 mg/mL HSA [1]. Positional isomerism is equally critical: the 2-substituted anthranilic acid architecture is essential for MetAP2 active-site engagement, whereas 4-substituted regioisomers (e.g., 4-[methyl(phenylsulfonyl)amino]benzoic acid, LogP = 2.73) lack the requisite geometry for catalytic metal coordination . Additionally, the 5-methyl substituent on the benzoic acid ring is a tolerated group that contributes to target affinity, distinguishing this compound from the unsubstituted 2-[methyl(phenylsulfonyl)amino]benzoic acid [2]. These interdependent structure–activity relationships mean that even a single methyl group change can produce large, non-linear effects on enzyme inhibition, cellular efficacy, and protein binding—precluding simple substitution without experimental validation.

Quantitative Differentiation Evidence for 5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic Acid Versus Closest Analogs


Hydrogen-Bond Donor Count and Predicted Albumin Binding Shift vs. NH-Sulfonamide Analog

The target compound possesses a single hydrogen-bond donor (carboxylic acid O–H), compared to two HBDs (carboxylic acid O–H and sulfonamide N–H) in the des-methyl analog 5-methyl-2-[(phenylsulfonyl)amino]benzoic acid (A-444148/PD005356). In the Abbott anthranilic acid sulfonamide series, elimination of the sulfonamide N–H donor via N-alkylation was a key design strategy to reduce human serum albumin (HSA) binding, as HSA avidly binds aromatic sulfonamides through hydrogen bonding and hydrophobic interactions [1]. Compound 5 (a representative N-alkylated anthranilic acid sulfonamide) showed a markedly reduced IC₅₀ shift upon addition of 40 mg/mL HSA relative to NH-analogs 4 and A-444148, which shifted >100-fold [1]. The target compound's single HBD is therefore predicted to exhibit a smaller HSA-mediated potency shift than the dual-HBD des-methyl comparator.

albumin binding hydrogen-bond donor anthranilic acid sulfonamide plasma protein binding

Predicted Lipophilicity (LogP/LogD) Increase Relative to NH-Sulfonamide Analog

N-Methylation of the sulfonamide nitrogen increases molecular weight by 14 Da (from 291.32 to 305.4 g/mol) and replaces a polar N–H with a hydrophobic N–CH₃ group. The des-methyl analog (PD005356) has a calculated cLogP of 2.49 and TPSA of 83.47 Ų [1]. By analogy to the 4-position regioisomer where N-methyl substitution yields LogP = 2.73 , N-methylation at the 2-position is expected to increase cLogP by approximately 0.5–0.7 log units relative to the NH congener. This elevated lipophilicity may enhance passive membrane permeability while also modulating metabolic stability and off-target binding profiles.

lipophilicity LogP permeability anthranilic acid sulfonamide

Positional Isomer Selectivity: 2-Substituted vs. 4-Substituted Methyl(phenylsulfonyl)amino Benzoic Acid for MetAP2 Engagement

The 2-substitution pattern of the methyl(phenylsulfonyl)amino group on the benzoic acid ring is essential for MetAP2 active-site binding. The X-ray co-crystal structure of h-MetAP2 with A-444148 (2-benzenesulfonamido-5-methylbenzoic acid, PDB 1YW7) demonstrates that the 2-carboxylic acid coordinates the catalytic metal ions while the 2-sulfonamide group occupies the S1 pocket [1]. In contrast, the 4-substituted regioisomer (4-[methyl(phenylsulfonyl)amino]benzoic acid, LogP 2.73 ) cannot simultaneously engage the metal center and the S1 pocket due to geometric constraints, precluding equivalent MetAP2 inhibition. This positional specificity is supported by the SAR reported in the Abbott anthranilic acid sulfonamide series, where all potent inhibitors possess the 2-carboxylic acid/2-sulfonamide arrangement [1].

positional isomer MetAP2 active site geometry structure-based design

Optimal Application Scenarios for 5-Methyl-2-[methyl(phenylsulfonyl)amino]benzoic Acid Based on Differentiated Evidence


MetAP2 Inhibitor Hit-to-Lead Optimization Requiring Reduced Albumin Binding

When progressing an anthranilic acid sulfonamide MetAP2 hit, the N-methyl modification present in this compound offers a documented advantage: reduced HSA binding relative to NH-sulfonamide analogs. The Abbott discovery program demonstrated that N-alkylation decreased the IC₅₀ shift upon HSA addition from >100-fold (for compounds 4 and A-444148) to ≤10-fold for optimized N-alkyl derivatives [1]. Researchers seeking a chemical probe that retains target engagement in serum-containing cellular assays should prioritize this N-methyl scaffold over the des-methyl analog, as the single HBD is expected to translate biochemical potency more faithfully into cellular activity [1].

Structure–Activity Relationship (SAR) Studies on Anthranilic Acid Sulfonamide N-Substitution

This compound serves as a critical SAR probe for mapping the N-substitution tolerance of the anthranilic acid sulfonamide pharmacophore. The N-methyl group defines the minimal alkyl substitution, providing a baseline for comparing larger N-alkyl groups (e.g., N-ethyl, N-propyl) in terms of MetAP2 IC₅₀, logD, and albumin binding. The X-ray co-crystal structure of the des-methyl analog (PDB 1YW7) [2] provides a structural framework for rationalizing N-methyl SAR through modeling. Procurement of this compound enables direct head-to-head comparison with the NH-parent (A-444148, IC₅₀ = 1.0 µM [3]) under identical assay conditions to quantify the effect of mono-N-methylation on potency, selectivity, and protein binding.

Physicochemical Property Benchmarking for Sulfonamide-Containing Fragment Libraries

With a predicted cLogP of ~3.0–3.2 (intermediate between the des-methyl analog cLogP 2.49 and the 4-regioisomer LogP 2.73) [4], a single HBD, and TPSA of approximately 83 Ų, this compound occupies a favorable region of drug-like chemical space for fragment-based screening. Its balanced physicochemical profile makes it suitable as a reference standard for calibrating chromatographic logD measurements, PAMPA permeability assays, and plasma protein binding equilibrium dialysis methods across sulfonamide-containing compound libraries.

Regioisomer Discrimination in Chemical Biology Probe Development

In chemical biology experiments targeting MetAP2, contamination with or misidentification of the 4-substituted regioisomer would yield false negatives. This compound's unambiguous 2-substitution geometry, validated by analogy to the PDB 1YW7 co-crystal structure [2], ensures correct active-site engagement. Laboratories validating MetAP2-dependent phenotypes should use this compound as a structurally defined positive control, discriminating genuine MetAP2-mediated effects from off-target sulfonamide activity that might arise from regioisomeric impurities or mis-synthesized batches.

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